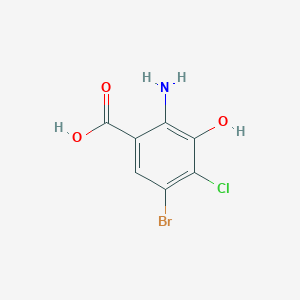
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-chlorobenzoic acid followed by hydroxylation. The reaction conditions often require the use of glacial acetic acid as a solvent and bromine as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized to achieve high yields and cost efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine derivative .
Scientific Research Applications
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the chloro and hydroxy groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group instead of the hydroxy group
Uniqueness
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- (CAS No. 149517-73-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrClN2O3 |
| Molecular Weight | 152.48 g/mol |
| IUPAC Name | Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- |
| CAS Number | 149517-73-7 |
Benzoic acid derivatives, including the compound in focus, have been shown to interact with various biological targets. Notably, it exhibits activity against the sodium-glucose cotransporter 2 (SGLT2), which is significant for glucose homeostasis and diabetes management. The interaction with SGLT2 can lead to increased glucose excretion in urine, thereby lowering blood glucose levels .
Biological Activities
- Antimicrobial Activity
-
Anticancer Potential
- The compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed in these studies suggest that it may be a promising candidate for further development in cancer therapeutics .
- Enzyme Inhibition
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-, inhibited cell proliferation with an IC50 value of approximately 10 µM against MCF-7 cells. This suggests a strong potential for development into an anticancer drug .
Comparative Analysis with Similar Compounds
Properties
CAS No. |
149517-73-7 |
|---|---|
Molecular Formula |
C7H5BrClNO3 |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13) |
InChI Key |
WUTOGJGZLKLSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















